molecular formula C11H14OSi B14372835 Silane, dimethylphenyl(2-propynyloxy)- CAS No. 89813-13-8

Silane, dimethylphenyl(2-propynyloxy)-

Katalognummer: B14372835
CAS-Nummer: 89813-13-8
Molekulargewicht: 190.31 g/mol
InChI-Schlüssel: DAGFSRASQRHDKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, dimethylphenyl(2-propynyloxy)-: is a chemical compound with the molecular formula C11H14OSi. It is a member of the silane family, which are silicon analogs of alkanes. This compound is characterized by the presence of a dimethylphenyl group and a 2-propynyloxy group attached to the silicon atom. It is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Silane, dimethylphenyl(2-propynyloxy)- typically involves the reaction of dimethylphenylchlorosilane with propargyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of Silane, dimethylphenyl(2-propynyloxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Silane, dimethylphenyl(2-propynyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Silane, dimethylphenyl(2-propynyloxy)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Silane, dimethylphenyl(2-propynyloxy)- involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The 2-propynyloxy group can participate in various reactions, such as nucleophilic substitution and addition, leading to the formation of new compounds with different properties .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Silane, dimethylphenyl(2-propynyloxy)- is unique due to the presence of both a dimethylphenyl group and a 2-propynyloxy group. This combination of functional groups provides the compound with unique reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .

Eigenschaften

CAS-Nummer

89813-13-8

Molekularformel

C11H14OSi

Molekulargewicht

190.31 g/mol

IUPAC-Name

dimethyl-phenyl-prop-2-ynoxysilane

InChI

InChI=1S/C11H14OSi/c1-4-10-12-13(2,3)11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3

InChI-Schlüssel

DAGFSRASQRHDKB-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C1=CC=CC=C1)OCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.